molecular formula C9H10OS B1616246 S-(4-Methylphenyl) ethanethioate CAS No. 10436-83-6

S-(4-Methylphenyl) ethanethioate

Cat. No.: B1616246
CAS No.: 10436-83-6
M. Wt: 166.24 g/mol
InChI Key: XSQUNQSLEIFIHF-UHFFFAOYSA-N
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Description

S-(4-Methylphenyl) ethanethioate: is an organic compound with the molecular formula C₉H₁₀OS and a molecular weight of 166.24 g/mol . It is also known by other names such as p-Thiocresol, S-acetyl- and S-p-Tolyl thioacetate . This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methylphenyl) ethanethioate typically involves the reaction of 4-methylthiophenol with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds via nucleophilic acyl substitution, where the thiol group of 4-methylthiophenol attacks the carbonyl carbon of acetyl chloride, resulting in the formation of the thioester bond.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: S-(4-Methylphenyl) ethanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its thioester group can mimic natural substrates of certain enzymes, making it valuable in enzymology studies .

Medicine: Its ability to form stable thioester bonds makes it a useful scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of S-(4-Methylphenyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can undergo nucleophilic attack by active site residues of enzymes, leading to the formation of covalent enzyme-inhibitor complexes. This interaction can inhibit the enzyme’s activity and provide insights into its catalytic mechanism .

Comparison with Similar Compounds

  • S-(4-Methylphenyl) ethanethioate
  • S-(4-Methylphenyl) methylthioacetate
  • S-(4-Methylphenyl) ethylthioacetate

Comparison: this compound is unique due to its specific thioester structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 4-methylphenyl group enhances its lipophilicity and influences its interaction with biological targets .

Properties

IUPAC Name

S-(4-methylphenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQUNQSLEIFIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146403
Record name S-(4-Methylphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-83-6
Record name Ethanethioic acid, S-(4-methylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10436-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(4-Methylphenyl) ethanethioate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(4-Methylphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(4-methylphenyl) ethanethioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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